Technical Monograph: N-(2,4-Dimethylbenzyl)cyclopropylamine Hydrochloride
Technical Monograph: N-(2,4-Dimethylbenzyl)cyclopropylamine Hydrochloride
The following technical guide provides an in-depth analysis of N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride , a specialized secondary amine intermediate used in the synthesis of kinase inhibitors and biologically active carboxamides.
CAS Number (Free Base): 926185-86-6 Chemical Formula: C₁₂H₁₈ClN (Hydrochloride Salt) Molecular Weight: 211.73 g/mol (HCl Salt) / 175.27 g/mol (Free Base)
Executive Summary
N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride is a high-value pharmacophore building block characterized by a lipophilic 2,4-dimethylphenyl moiety coupled to a conformationally strained cyclopropylamine head group. It serves as a critical intermediate in the development of Janus Kinase (JAK) inhibitors and antimalarial agents . The compound’s unique structural rigidity—conferred by the cyclopropyl ring—enhances metabolic stability and receptor selectivity compared to acyclic alkylamine analogs.
This guide details the synthesis, physicochemical properties, and application of this compound in drug discovery, specifically focusing on its role in modulating lipophilicity and binding affinity in heterocyclic drug scaffolds.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of a secondary amine core flanked by two distinct domains:
-
Lipophilic Domain: The 2,4-dimethylbenzyl group provides steric bulk and hydrophobic interaction points (
- stacking) essential for occupying hydrophobic pockets in enzymes like JAK2/3. -
Kinetic Domain: The cyclopropyl group introduces ring strain (~27.5 kcal/mol), which alters the pKa of the amine (typically lowering it relative to isopropyl analogs) and reduces oxidative dealkylation by Cytochrome P450 enzymes.
Key Properties Table
| Property | Value / Description |
| CAS Number | 926185-86-6 (Free Base) |
| IUPAC Name | N-[(2,4-dimethylphenyl)methyl]cyclopropanamine hydrochloride |
| Appearance | White to off-white crystalline solid (HCl salt) |
| Solubility | Soluble in MeOH, DMSO, Water (>10 mg/mL); Free base soluble in DCM, EtOAc |
| pKa (Calc.) | ~8.9 (Amine) |
| LogP (Calc.) | 2.8 (Free Base) |
| Melting Point | 165–170 °C (Typical for benzylamine HCl salts) |
| Hygroscopicity | Moderate (Store in desiccator) |
Synthesis & Manufacturing Protocol
The most robust route for synthesizing N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride is via Reductive Amination . This method avoids the over-alkylation often seen with direct alkylation using benzyl halides.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthetic pathway via reductive amination to ensure mono-alkylation selectivity.
Detailed Experimental Protocol
Reagents:
-
2,4-Dimethylbenzaldehyde (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic Acid (catalytic, if using STAB)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde (10 mmol) in anhydrous DCM (30 mL). Add cyclopropylamine (12 mmol) dropwise.
-
Critical Step: If using NaBH₄, allow the imine to form for 2 hours at room temperature (monitor by TLC for disappearance of aldehyde). If using STAB, proceed immediately.
-
-
Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.
-
Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde to the alcohol side-product.
-
-
Quench & Extraction: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the Free Base (colorless to pale yellow oil).
-
Salt Formation: Dissolve the crude oil in minimal diethyl ether (or EtOAc). Cool to 0°C. Add 4M HCl in dioxane (1.2 eq) dropwise with vigorous stirring.
-
Purification: A white precipitate will form immediately. Filter the solid, wash with cold ether, and dry under high vacuum to obtain N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride .
Pharmacological Applications & Drug Design[1][6]
Kinase Inhibition (JAK Pathway)
This scaffold is explicitly cited in the development of Janus Kinase (JAK) inhibitors. The 2,4-dimethylbenzyl motif fits into the hydrophobic pocket adjacent to the ATP-binding site, while the cyclopropylamine acts as a linker that positions the core heterocycle (e.g., pyrimidine or purine) for optimal hydrogen bonding.
-
Mechanism: Competitive inhibition of the ATP-binding site.
-
Utility: Treatment of autoimmune diseases (Rheumatoid Arthritis, Psoriasis) and myeloproliferative disorders.
Antimalarial Agents
Cyclopropyl carboxamide derivatives incorporating this amine have shown potency against Plasmodium falciparum. The cyclopropyl group protects the adjacent nitrogen from metabolic degradation, extending the half-life of the drug candidate.
Pharmacophore Logic (DOT Visualization)
Figure 2: Pharmacophore mapping illustrating the functional roles of the molecule's substructures.
Analytical Characterization
To validate the identity of the synthesized hydrochloride salt, the following analytical signatures must be confirmed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
9.5-9.8 (br s, 2H,
) - 7.1-7.3 (m, 3H, Ar-H)
-
4.1 (s, 2H,
) - 2.6 (m, 1H, Cyclopropyl-CH)
-
2.3 (s, 3H,
) -
2.2 (s, 3H,
) -
0.7-0.9 (m, 4H, Cyclopropyl-
)
-
9.5-9.8 (br s, 2H,
-
LC-MS:
-
Expected Mass
(Free Base mass + Proton). -
Retention time should indicate a moderately lipophilic compound.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Hygroscopic solid. Store at -20°C or 4°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The hydrochloride salt is stable for >2 years if stored properly. The free base is prone to oxidation and carbonate formation (absorbs
from air) and should be used immediately or converted to the salt.
References
-
Accela ChemBio. (n.d.). N-(2,4-dimethylbenzyl)cyclopropanamine (CAS 926185-86-6).[1] Retrieved from [Link]
- World Intellectual Property Organization. (2013). Heterocyclic compounds as JAK inhibitors. Patent WO2013054351A1.
-
National Institutes of Health (NIH). (2016). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropylamine Hydrochloride Data. Retrieved from [Link]
